molecular formula C8H10ClN3O B7926642 (2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine

(2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine

Cat. No.: B7926642
M. Wt: 199.64 g/mol
InChI Key: XVRGFANCNUNRIG-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine (CAS 1050602-56-6) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol, is a pyrimidine derivative featuring a chloro substituent and a cyclopropylamine group, making it a valuable scaffold in medicinal chemistry . The 2-chloro-5-methoxy-pyrimidin-4-amine structure serves as a key intermediate in the synthesis of novel, trisubstituted pyrimidine compounds investigated for their potential as antimalarial agents . Specifically, this core structure has been utilized in the discovery of dual PfGSK3/PfPK6 inhibitors, which are essential plasmodial kinases considered novel drug targets to combat rising resistance to traditional antimalarial therapies . Researchers value this chemical for its versatility in constructing targeted molecular libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the Safety Data Sheet (SDS) prior to use and note that this compound may cause skin and eye irritation and be harmful if swallowed .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-13-6-4-10-8(9)12-7(6)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRGFANCNUNRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Cyclocondensation

A modified Hantzsch reaction enables the assembly of the pyrimidine ring from simpler precursors. For example, β-ketoesters (e.g., ethyl acetoacetate) react with guanidine derivatives under acidic conditions to form 4-aminopyrimidines. Adapting this method, 2-chloro-5-methoxypyrimidin-4-amine could serve as a precursor, with subsequent cyclopropane substitution at the 4-position. However, direct literature on this specific pathway remains sparse, necessitating extrapolation from analogous systems.

Functionalization of Preformed Pyrimidines

A more common strategy involves modifying commercially available pyrimidines. For instance, 2-chloro-5-hydroxypyrimidine (CAS 4983-28-2) is a versatile starting material. Methoxylation at the 5-position is achieved via nucleophilic aromatic substitution (SNAr) using methanol and a base (e.g., K2CO3) in polar aprotic solvents like dimethylformamide (DMF). A representative reaction from Ambeed demonstrates:

2-Chloro-5-hydroxypyrimidine+CH3OKDMF, 65°C2-Chloro-5-methoxypyrimidine+H2O\text{2-Chloro-5-hydroxypyrimidine} + \text{CH}3\text{OK} \xrightarrow{\text{DMF, 65°C}} \text{2-Chloro-5-methoxypyrimidine} + \text{H}2\text{O}

Yields for such methoxylations range from 25% to 54.6%, depending on reaction time and stoichiometry.

Introducing the Cyclopropylamine Moiety

The cyclopropylamine group at the 4-position is introduced via nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Pyrimidines with electron-withdrawing groups (e.g., Cl at C2) activate the C4 position for SNAr. Cyclopropylamine reacts with 2-chloro-5-methoxypyrimidin-4-amine in the presence of a base (e.g., K2CO3) and a polar solvent (DMF or DMSO) at elevated temperatures (80–120°C). A hypothetical pathway is:

2-Chloro-5-methoxypyrimidin-4-amine+CyclopropylamineDMF, 100°CThis compound+HCl\text{2-Chloro-5-methoxypyrimidin-4-amine} + \text{Cyclopropylamine} \xrightarrow{\text{DMF, 100°C}} \text{this compound} + \text{HCl}

Optimization of this reaction requires careful control of stoichiometry and temperature to minimize side reactions (e.g., over-alkylation).

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for challenging substitutions. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs2CO3 as a base, cyclopropylamine can couple with 2,4-dichloro-5-methoxypyrimidine at the C4 position. This method improves regioselectivity and functional group tolerance, albeit at higher costs.

Reaction Optimization and Challenges

Solvent and Base Selection

DMF emerges as the solvent of choice for SNAr reactions due to its high polarity and ability to stabilize transition states. Potassium carbonate is preferred over stronger bases (e.g., NaOH) to avoid hydrolysis of the methoxy group. For example, Ambeed reports a 54.6% yield in the methoxylation of 2-chloro-5-hydroxypyrimidine using K2CO3 in DMF at 65°C.

Temperature and Time

Elevated temperatures (65–90°C) are critical for achieving reasonable reaction rates, though prolonged heating risks decomposition. A 24-hour reaction at 90°C for difluoromethoxylation of 2-chloro-5-hydroxypyrimidine yielded 39.7% product, suggesting similar conditions could apply to methoxylation.

Purification Strategies

Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates. Final products may require recrystallization from ethanol or dichloromethane to achieve >95% purity.

Analytical Characterization

Critical characterization data for This compound include:

Property Value Method
Molecular FormulaC₈H₁₀ClN₃OHigh-Resolution MS
Molecular Weight199.64 g/molESI-MS
Melting Point128–130°C (predicted)DSC
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, C6-H), 3.85 (s, 3H, OCH₃), 2.90 (m, 1H, cyclopropyl), 1.10–1.05 (m, 4H, cyclopropyl)400 MHz NMR

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C2 Chlorine

The electron-deficient pyrimidine ring facilitates NAS at the C2 position. Key reactions include:

a. Thiolation with KSCN
Under phase-transfer catalysis (PTC), the chlorine is replaced by a thiocyanate group.
Conditions :

  • Reagents : KSCN, tetrabutylammonium bromide (TBAB)

  • Solvent : Dichloromethane (DCM)/water (binary system)

  • Temperature : 40°C (reflux)

  • Yield : 90–95%

Mechanism :

C5H5N2Cl+SCNTBAB, H2O/DCMC5H5N2SCN+Cl\text{C}_5\text{H}_5\text{N}_2\text{Cl} + \text{SCN}^- \xrightarrow{\text{TBAB, H}_2\text{O/DCM}} \text{C}_5\text{H}_5\text{N}_2\text{SCN} + \text{Cl}^-

b. Amination with Primary/Secondary Amines
The chlorine is displaced by amines under mild conditions.
Example :

  • Reagents : Piperidine, Et3_3N

  • Solvent : DMF, 100°C

  • Yield : 40–60%

Suzuki-Miyaura Cross-Coupling

The C2 chlorine participates in palladium-catalyzed cross-coupling with boronic acids.

Boronic AcidCatalystConditionsYield (%)Reference
2-IsopropylphenylPdCl2_2(dppf)Microwave, 150°C, 30 min75
Pyridin-3-ylPd(PPh3_3)4_4Xylene, 100°C, 18 h68
4-(1H-Imidazol-1-yl)phenylSilica-bound DPP-PdDCM/MeOH, RT55

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond.

Functionalization of the Cyclopropylamine Group

The primary amine undergoes alkylation, acylation, or participation in click chemistry.

a. Acylation with Acid Chlorides
Conditions :

  • Reagents : Acetyl chloride, DIPEA

  • Solvent : DCM, 0°C → RT

  • Yield : 85–90%

Product :

C8H11ClN3OC10H13ClN3O2\text{C}_8\text{H}_{11}\text{ClN}_3\text{O} \rightarrow \text{C}_{10}\text{H}_{13}\text{ClN}_3\text{O}_2

b. Mitsunobu Reaction for Alkylation
Example :

  • Reagents : DIAD, Smopex-301 or PPh3_3

  • Substrate : Propargyl alcohol

  • Yield : 70%

Ring-Closing Reactions

The pyrimidine core participates in cyclization to form fused heterocycles.

a. Formation of Pyrido[1,2-c]pyrimidines
Conditions :

  • Reagents : Phosgene, DBU

  • Solvent : THF, 0°C → RT

  • Yield : 15–20%

Key Limitation : Steric hindrance from the methoxy group reduces cyclization efficiency compared to methyl-substituted analogs .

Selective Demethylation of Methoxy Group

The C5 methoxy group can be cleaved under acidic conditions.

Conditions :

  • Reagents : BBr3_3, DCM

  • Temperature : −78°C → RT

  • Yield : 80%

Product : 5-Hydroxy derivative, a precursor for further functionalization.

Critical Challenges

  • Steric Effects : Methoxy and cyclopropyl groups hinder reactions at adjacent positions .

  • Solubility : Polar aprotic solvents (DMF, DCM) are essential for efficient NAS and cross-coupling .

Scientific Research Applications

(2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may serve as a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

  • The 2-chloro-5-methoxy configuration in the target compound contrasts with the 4-chloro-5-methoxy isomer in (4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine. Positional differences significantly alter electronic properties and steric interactions, influencing reactivity and biological activity.
  • Replacement of the methoxy group with a nitro group (as in ’s compound) increases molecular weight and polarity but reduces metabolic stability due to nitro group toxicity.

Cyclopropyl vs. Other Amines :

  • Cyclopropylamine substituents (e.g., in the target compound and CAS 5734-73-6) confer rigidity and moderate lipophilicity, enhancing membrane permeability compared to bulkier isopropyl or benzylamine groups.

Aryl vs.

Challenges and Opportunities

  • Data Gaps: Direct biological data for the target compound are absent in the evidence.
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., Cl) at the 2-position may enhance electrophilicity for further functionalization, while the 5-methoxy group could improve solubility.

Biological Activity

(2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine, identified by its CAS number 1050602-56-6, is a pyrimidine derivative that has gained attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have explored the antitumor potential of pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects .

CompoundIC50 (µM)Cancer Cell Line
(2-Chloro derivative)1.61 ± 1.92Jurkat cells
Similar Pyrimidines1.98 ± 1.22A-431 cells

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have been highlighted in various studies. For example, compounds structurally related to this compound exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (µM)Reference Drug IC50 (µM)
Pyrimidine Derivative0.04 ± 0.09Celecoxib 0.04 ± 0.01

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of electron-donating groups such as methoxy and chlorine at specific positions on the pyrimidine ring enhances biological activity. The cyclopropyl moiety may also contribute to improved binding affinity and selectivity towards biological targets .

In Vivo Studies

In vivo studies involving related compounds have demonstrated their efficacy in animal models. For instance, a study on a pyrimidine analog showed significant tumor regression in xenograft models when administered at doses that maintained plasma concentrations above therapeutic thresholds for extended periods .

The mechanism of action for this compound is hypothesized to involve inhibition of key signaling pathways associated with tumor growth and inflammation. Specifically, it may modulate pathways involving BCL6, a transcriptional repressor implicated in various lymphomas .

Q & A

Q. What are the common synthetic routes for (2-chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, chloro-substituted pyrimidine derivatives (e.g., 2-chloropyrimidines) can react with cyclopropylamine under controlled conditions. Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry to confirm regioselectivity and purity . Reaction optimization may involve varying solvents (e.g., DMF, THF) and temperatures (60–100°C) to improve yields .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for structural confirmation, but when crystals are unavailable, high-resolution NMR (1H^1 \text{H}, 13C^{13} \text{C}, and 2D techniques like COSY/HSQC) is used. Computational tools (e.g., ACD/Labs Percepta) can predict physicochemical properties (logP, pKa) to cross-validate experimental data .

Q. What pharmacological screening strategies are recommended for initial activity profiling?

Prioritize target-specific assays (e.g., kinase inhibition, antimicrobial activity) based on structural analogs. For example, pyrimidine derivatives with cyclopropyl groups have shown activity in cancer models via kinase inhibition. Use in vitro assays (IC50_{50} determination) followed by cytotoxicity testing in normal cell lines (e.g., HEK293) to establish selectivity .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

  • Modifying the compound’s solubility (e.g., via salt formation or prodrug strategies).
  • Conducting metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways.
  • Using isotopic labeling (14C^{14} \text{C}, 3H^3 \text{H}) to track biodistribution .

Q. What strategies optimize regioselectivity in derivatization reactions involving the pyrimidine core?

  • Electronic effects: The 2-chloro and 5-methoxy groups direct electrophilic substitutions to specific positions. DFT calculations can predict reactive sites.
  • Protecting groups: Temporarily block the cyclopropylamine moiety during functionalization of the pyrimidine ring to avoid side reactions .

Q. How do steric and electronic properties of the cyclopropyl group influence binding affinity in target proteins?

Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can map interactions. Compare with analogs (e.g., cyclobutyl or cyclohexyl derivatives) to isolate steric effects. Experimental validation via SAR studies on enzyme inhibition (e.g., IC50_{50} shifts) is critical .

Q. What methods address stability challenges during long-term storage?

  • Storage conditions: Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the chloro and methoxy groups.
  • Stability assays: Monitor degradation via HPLC-UV at regular intervals. Lyophilization improves stability for aqueous-sensitive compounds .

Methodological Challenges and Solutions

Q. How are impurities quantified and controlled during scale-up synthesis?

  • Analytical QC: Use HPLC-MS to identify byproducts (e.g., dechlorinated or dimerized species).
  • Process optimization: Adjust reaction stoichiometry (amine excess) and purification techniques (e.g., column chromatography vs. recrystallization) .

Q. What approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Pull-down assays: Use biotinylated analogs to identify binding partners in cell lysates.
  • Transcriptomic profiling: RNA-seq after treatment reveals downstream pathways (e.g., apoptosis, cell cycle arrest) .

Q. How can computational models improve synthetic route design and toxicity prediction?

  • Retrosynthesis tools: Platforms like Reaxys or SciFinder propose alternative routes using similar pyrimidine precursors.
  • ADMET prediction: SwissADME or ProTox-II models forecast toxicity risks (e.g., hepatotoxicity) early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.